

Molecular weight and formula of 2-(2-Chlorophenyl)-2-methoxyacetonitrile

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Compound of Interest

Compound Name: 2-(2-Chlorophenyl)-2-methoxyacetonitrile

CAS No.: 1394671-01-2

Cat. No.: B1455883

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Technical Monograph: 2-(2-Chlorophenyl)-2-methoxyacetonitrile

Content Type: Technical Guide / Chemical Profile Subject: Physicochemical Properties, Synthesis, and Analytical Profiling Primary Application: Pharmaceutical Intermediates (Clopidogrel Series) & Impurity Profiling^{[1][2][3]}

Core Physicochemical Characterization

The compound **2-(2-Chlorophenyl)-2-methoxyacetonitrile** is a specialized organic intermediate.^{[1][2][3]} In the context of drug development, it is frequently encountered as a critical process impurity or a protected building block during the synthesis of thienopyridine antiplatelet agents (e.g., Clopidogrel).^{[2][3]}

Its structural distinctiveness lies in the labile benzylic ether adjacent to a nitrile group, making it chemically versatile but prone to specific degradation pathways (hydrolysis) that researchers must control.^{[2][3]}

Fundamental Data Profile[1][3][4][5][6]

Property	Value	Technical Note
CAS Number	1394671-01-2	Distinct from the hydroxy-analog (CAS 13312-84-0).[1][2][3]
Molecular Formula	C ₉ H ₈ ClNO	C (59.52%), H (4.44%), Cl (19.52%), N (7.71%), O (8.81%)
Molecular Weight	181.62 g/mol	Monoisotopic Mass: 181.0294 Da
Physical State	Pale yellow oil or low-melting solid	Tendency to darken upon oxidation/light exposure.[1][2][3]
Solubility	DCM, MeOH, EtOAc, Acetonitrile	Poorly soluble in water; hydrolyzes in aqueous acid.[3]
Boiling Point	~280°C (Predicted)	Typically purified via vacuum distillation or chromatography.[1][2][3]

Synthetic Pathways & Mechanistic Logic[1][3]

As a Senior Application Scientist, I advise viewing this molecule not just as a target, but often as a side-reaction product in the synthesis of Clopidogrel intermediates.

The "Methanol-Cyanide" Trap (Synthesis Mechanism)

The most common route to this structure is a modified Strecker reaction or nucleophilic attack on an aldehyde, where methanol acts as the nucleophile instead of an amine (which would yield the amino-nitrile).[2][3]

Reaction Protocol:

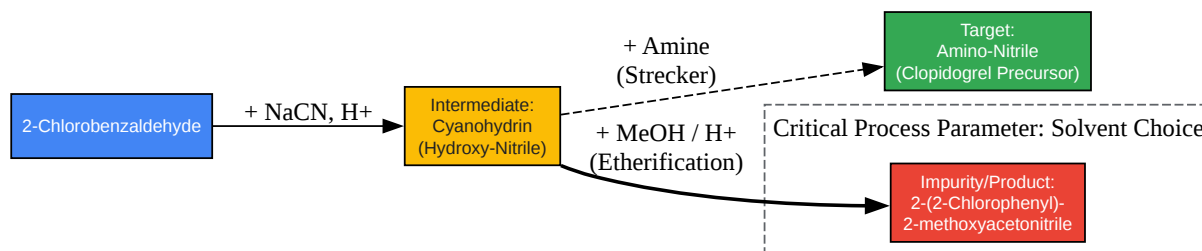
- Precursor: 2-Chlorobenzaldehyde.[1][3][4]

- Reagents: Methanol (Solvent/Reactant), Sodium Cyanide (NaCN), Acetic Acid (Catalyst).[2][3]
- Mechanism:
 - The carbonyl oxygen is protonated.[1][3]
 - Cyanide attacks the carbonyl carbon to form the cyanohydrin (2-(2-chlorophenyl)-2-hydroxyacetonitrile).[1][2][3]
 - In the presence of excess methanol and acid catalysis, the hydroxyl group undergoes etherification (SN1 pathway favored by the benzylic carbocation stabilization) to form the methoxy derivative.[2][3]

Critical Insight: If you are attempting to synthesize the hydroxy intermediate (CAS 13312-84-0) and use Methanol as a solvent, you will generate **2-(2-Chlorophenyl)-2-methoxyacetonitrile** as a major impurity.[1][2][3] Switch to non-nucleophilic solvents (e.g., THF or DCM) if the methoxy group is unintended.[2][3]

Visualization: Synthesis & Divergence

The following diagram illustrates how the choice of solvent dictates the product, separating the target intermediate from the methoxy impurity.[3]



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Caption: Divergent synthesis pathway showing how Methanol solvent promotes the formation of the methoxy-nitrile (Red) over the typical amino-nitrile target.

Analytical Profiling & Self-Validating Protocols

To ensure the identity and purity of **2-(2-Chlorophenyl)-2-methoxyacetonitrile**, you must employ a multi-modal analytical strategy. The following protocols are designed to be self-validating—meaning the failure of one signal explicitly indicates the presence of a specific contaminant.

NMR Spectroscopy (The Gold Standard)[2][3]

- ¹H NMR (400 MHz, CDCl₃):
 - Aromatic Region (7.2 - 7.6 ppm): Multiplet integrating to 4 protons (Characteristic of o-substituted benzene).[1][2]
 - Benzylic Proton (5.4 - 5.6 ppm): Singlet (1H).[1][2][3] Note: If this appears as a doublet, it indicates incomplete reaction or coupling to an NH, suggesting amine contamination.[2]
 - Methoxy Group (3.4 - 3.5 ppm): Singlet (3H).[1][2][3] Validation Point: Presence of this strong singlet confirms the O-methylation.[1][3] Absence indicates the Hydroxy-nitrile (CAS 13312-84-0).[1][2][3]

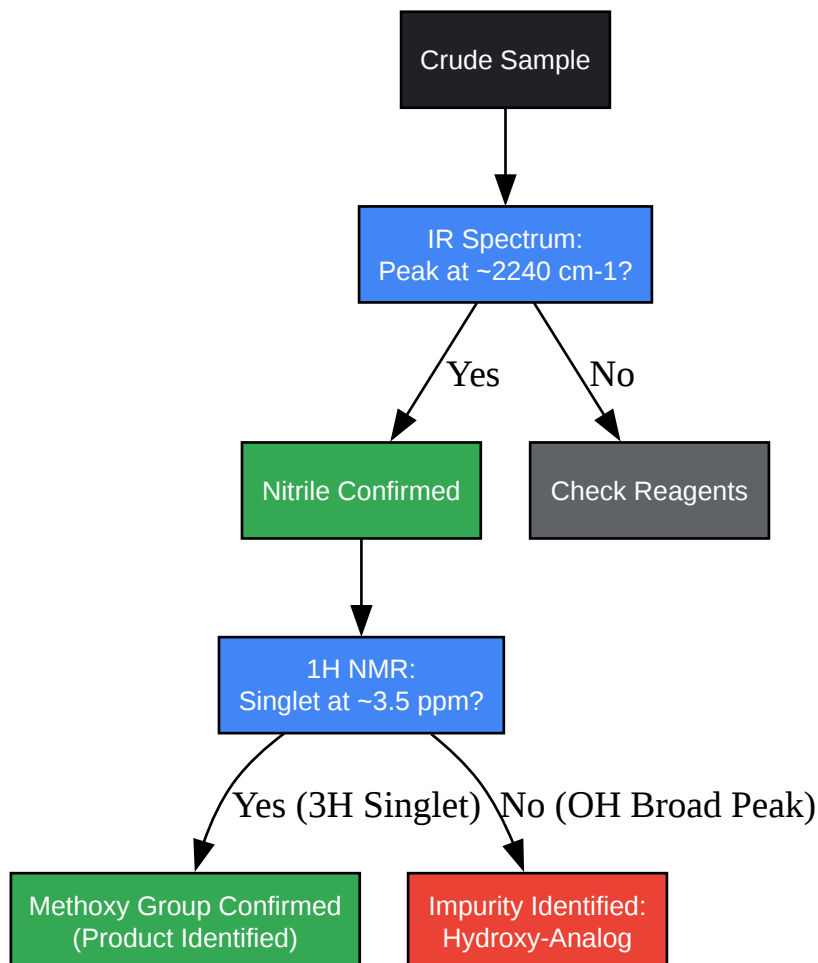
HPLC Method for Impurity Tracking

This compound is less polar than its hydroxy-counterpart.[1][2][3]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 μm.[2][3]
- Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.[1]
- Gradient: 10% B to 90% B over 20 minutes.
- Retention Time Logic:
 - Hydroxy-nitrile:[1][2][3][4][5] Elutes earlier (more polar).[1][2][3]
 - Methoxy-nitrile (Target): Elutes later (less polar due to O-Methylation).[1][2][3]
 - Aldehyde (Starting Material): Distinct UV spectrum, usually elutes between the two.[3]

Analytical Logic Flow

Use this logic gate to interpret your raw data.[1]



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Caption: Logical workflow for distinguishing the Methoxy-nitrile from common process impurities using IR and NMR markers.

Safety & Handling (MSDS Highlights)

- Hazard Class: Nitriles are generally treated as Acute Toxins (Oral/Dermal/Inhalation).[1][2][3][6][7]
- Metabolic Risk: In vivo metabolism may release cyanide ions.[1][3]

- Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The benzylic ether is susceptible to auto-oxidation to the benzoate ester over time.[1][2][3]
- Spill Protocol: Do not use acidic cleaning agents (risk of HCN generation).[1][2][3] Use alkaline bleach (sodium hypochlorite) to oxidize and neutralize cyanide residues.[2][3]

References

- National Center for Biotechnology Information. (2024).[1][3] PubChem Compound Summary: Nitrile Derivatives and Clopidogrel Impurities. PubChem.[1][3][6][7] Retrieved from [Link]
- Organic Syntheses. (Coll. Vol. 4). p-Methoxyphenylacetonitrile and related benzylic nitriles. [1][2][3] (General synthesis reference for methoxy-nitriles). Retrieved from [Link]

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Sources

- 1. (2-Methoxyphenyl)acetonitrile | C₉H₉NO | CID 81496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 144750-42-5: Clopidogrel USP Related Compound A [cymitquimica.com]
- 3. Methoxyphenyl(trifluoromethyl)acetonitrile | C₁₀H₈F₃NO | CID 589652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. chemscene.com [chemscene.com]
- 6. (4-Amino-2-chloro-5-methylphenyl)(4-chlorophenyl)acetonitrile | C₁₅H₁₂Cl₂N₂ | CID 2723752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Methoxy-2-methylpropanenitrile | C₅H₉NO | CID 12578534 - PubChem [pubchem.ncbi.nlm.nih.gov]
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